REACTION_CXSMILES
|
[N:1]#[C:2][NH2:3].[CH3:4][S:5][CH:6]([C:8]1[CH:9]=[N:10][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:12][CH:13]=1)[CH3:7].Cl[O-].[Ca+2].Cl[O-].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>C(#N)C>[C:2]([N:3]=[S:5]([CH:6]([C:8]1[CH:9]=[N:10][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:12][CH:13]=1)[CH3:7])[CH3:4])#[N:1] |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CSC(C)C=1C=NC(=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
to stir at about 0° C. for 65 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermowell/K-thermocouple, stopper, nitrogen oil bubbler and magnetic stir bar
|
Type
|
ADDITION
|
Details
|
were added as well
|
Type
|
ADDITION
|
Details
|
The temperature was kept below 0° C. during the addition
|
Type
|
CUSTOM
|
Details
|
in portions as a solid to destroy any remaining oxidant
|
Type
|
CUSTOM
|
Details
|
It was removed by vacuum filtration of the entire reaction mixture through a medium sintered glass
|
Type
|
FILTRATION
|
Details
|
filter funnel
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase re-extracted with acetonitrile (10 mL) and (15 mL)
|
Type
|
ADDITION
|
Details
|
Sodium chloride (10.01 grams) was added to the aqueous phase during the second extraction
|
Reaction Time |
65 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)N=S(C)C(C)C=1C=NC(=CC1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |